molecular formula C8H16O3 B13582660 Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- CAS No. 159419-35-9

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-

Cat. No.: B13582660
CAS No.: 159419-35-9
M. Wt: 160.21 g/mol
InChI Key: SFJDGEXPYKDGTD-SSDOTTSWSA-N
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Description

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is a chiral ester derivative of hexanoic acid with a hydroxyl group at position 3, a methyl substituent at position 5, and a methyl ester functional group. Its stereochemistry at the 3R position distinguishes it from other stereoisomers, influencing its physical, chemical, and biological properties. This compound is structurally categorized as a β-hydroxy ester, a class known for roles in flavor chemistry, microbial metabolism, and synthetic intermediates .

Properties

CAS No.

159419-35-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl (3R)-3-hydroxy-5-methylhexanoate

InChI

InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

SFJDGEXPYKDGTD-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)OC)O

Canonical SMILES

CC(C)CC(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with commercially available precursors such as ω-chloroacetoacetic acid ethyl ester or ω-benzyloxy-acetoacetic acid ethyl ester. These compounds serve as β-ketoester intermediates essential for further transformations.

Asymmetric Hydrogenation

A critical step is the asymmetric hydrogenation of the β-ketoester intermediate to yield the chiral hydroxy ester with high enantiomeric excess. This step employs chiral catalysts, often based on ruthenium complexes as developed by Y. Noyori and co-workers, known for high substrate/catalyst ratios (up to 2000:1) and excellent stereoselectivity.

  • The β-ketoester is hydrogenated to produce 2(S)-hydroxy-3-benzyloxy-butyric acid ethyl ester.
  • The product is purified by vacuum distillation with chemical purity >98% and optical purity 96-98% (GC and HPLC analysis).

Claisen Condensation and Diastereoselective Reduction

The hydroxy ester is subjected to Claisen condensation to form a β-keto-β-(S)-hydroxy ester intermediate. This intermediate undergoes diastereoselective reduction to introduce the second hydroxyl group at the 5-position, resulting in a (3R,5S)-dihydroxy ester.

Protection and Deprotection Steps

To stabilize the dihydroxy ester and facilitate further synthetic steps, the hydroxy groups are protected as acetonides. Subsequently, benzyl protecting groups are removed to yield the target compound.

Esterification

The final step involves esterification to form the methyl ester of the hydroxy acid. This can be achieved using standard esterification protocols such as Fischer esterification or using methylating agents under mild conditions to preserve stereochemistry.

Process Flow Summary Table

Step No. Reaction Type Starting Material/Intermediate Product/Intermediate Key Conditions/Notes
1 β-Ketoester synthesis ω-Chloroacetoacetic acid ethyl ester β-Ketoester (II) Vacuum distillation purification
2 Asymmetric hydrogenation β-Ketoester (II) 2(S)-Hydroxy-3-benzyloxy-butyric acid ethyl ester (III) Ru-based chiral catalyst, high substrate/catalyst ratio
3 Claisen condensation Hydroxy ester (III) β-Keto-β-(S)-hydroxy ester (IV) Base catalysis
4 Diastereoselective reduction β-Keto-β-(S)-hydroxy ester (IV) (3R,5S)-Dihydroxy ester (V) Stereoselective reducing agent
5 Protection (acetonide formation) Dihydroxy ester (V) Acetonide-protected ester (VI) Acid catalysis
6 Deprotection (benzyl removal) Acetonide-protected ester (VI) Target hydroxy ester Hydrogenolysis or other deprotection methods
7 Esterification Hydroxy acid Methyl ester (final compound) Fischer esterification or methylation agents

Research Findings and Industrial Relevance

  • The asymmetric hydrogenation step is scalable to multi-kilogram quantities with high yield (90-97%) and excellent enantiomeric purity, making it industrially viable.
  • The use of chiral catalysts developed by Noyori et al. is well-documented for high efficiency and selectivity.
  • Protection strategies such as acetonide formation allow for selective manipulation of hydroxyl groups without racemization.
  • The entire synthetic route avoids racemization and maintains stereochemical integrity, crucial for biological activity.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-5-methylhexanoic acid or 3-keto-5-methylhexanoate.

    Reduction: Formation of 3-hydroxy-5-methylhexanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is a chemical compound with the molecular formula C8H16O3C_8H_{16}O_3 and a molecular weight of approximately 160.21 g/mol . It is an ester derived from hexanoic acid, with a hydroxyl group and a methyl group at specific positions on the carbon chain. The compound is also known as methyl (3R)-3-hydroxy-5-methylhexanoate and has the CAS number 159419-35-9 .

Applications

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester has applications across several domains:

  • Flavoring Agents: It is used in food products for its flavoring properties.
  • Research: It is used as a subject of scientific research.
  • Industrial: It is used for commercial benefits, leveraging its unique chemical properties.

Biological Activities

Research indicates that hexanoic acid derivatives exhibit various biological activities:

  • Antimicrobial and Antifungal Activities: The presence of the hydroxyl group suggests potential roles in antimicrobial and antifungal activities, as similar compounds have shown effectiveness against various pathogens.
  • Metabolic Processes: Esters of fatty acids are often involved in metabolic processes, potentially influencing lipid metabolism and energy production in biological systems.
  • Antioxidant, hypocholesterolemic, anti-androgenic, hemolytic, and 5-Alpha-reductase inhibitor activities: Studies on a similar compound showed these activities .

Comparable Compounds

Mechanism of Action

The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a β-hydroxy group, methyl branching, and ester moiety. Below is a comparison with structurally related esters and hydroxy acids:

Compound Name Key Structural Features Sources/Applications Key Differences
Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- 3R-hydroxy, 5-methyl, methyl ester Potential flavorant, chiral intermediate in synthesis Stereospecific hydroxyl group; unique branching at C5.
Hexanoic acid, methyl ester Straight-chain methyl ester of hexanoic acid Beef aging (volatile flavor), pineapple aroma Lacks hydroxyl and methyl branches; simpler structure.
5-Hydroxyhexanoic acid, methyl ester Hydroxyl group at C5, methyl ester (CAS 62593-13-9) Synthetic intermediate; potential flavor compound Hydroxyl position (C5 vs. C3) alters polarity and reactivity.
Hexanoic acid, ethyl ester Ethyl ester of hexanoic acid Cheese fermentation (correlated with esterase activity) Ethyl vs. methyl ester affects volatility and aroma profile.
3-Hydroxyhexanoic acid, ethyl ester 3-hydroxy, ethyl ester Microbial biosynthesis (e.g., polyhydroxyalkanoates) Ethyl ester and absence of C5 methyl group alter biodegradability and applications.
Hexanoic acid Free carboxylic acid Antifungal agent (e.g., against Valsa pyri) Acidic form lacks ester; higher polarity and lower volatility.

Key Research Findings

  • For instance, hexanoic acid methyl ester contributes to the "fruity" notes in strawberries and pineapples, while its hydroxy analogs may modulate sourness or sweetness .
  • Antimicrobial Potential: Hydroxy esters may exhibit synergistic effects with acids. In , hexanoic acid showed strong antifungal activity, suggesting that ester derivatives could be optimized for controlled-release formulations .
  • Stereochemical Impact : The 3R configuration may influence enzymatic interactions. For example, esterases often exhibit stereoselectivity, which could affect the compound’s metabolism in biological systems .

Biological Activity

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-, also known as methyl (3R)-3-hydroxy-5-methylhexanoate, is an organic compound with the molecular formula C₈H₁₆O₃ and a molecular weight of approximately 160.21 g/mol. This compound is characterized by its branched structure, which includes a hydroxyl group at the third carbon and a methyl group at the fifth carbon. Its unique chemical properties make it a subject of interest in various biological studies.

Chemical Structure and Properties

The structural formula of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester can be represented as follows:

C8H16O3\text{C}_8\text{H}_{16}\text{O}_3

The presence of both hydroxyl and ester functional groups contributes to its reactivity and potential biological activity. The compound is recognized by its CAS number 159419-35-9.

Biological Activities

Research indicates that hexanoic acid derivatives, including (3R)-methyl ester, exhibit a range of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various pathogens, suggesting potential applications in food preservation and pharmaceuticals. Similar compounds have demonstrated antibacterial activity against Gram-negative bacteria such as Escherichia coli .
  • Influence on Lipid Metabolism : Due to its structural similarity to fatty acids, it may play a role in modulating lipid metabolism and energy production within biological systems .
  • Anti-inflammatory Effects : Studies suggest that this compound could interact with enzymes involved in metabolic pathways, indicating potential therapeutic roles in managing metabolic disorders or inflammatory conditions .

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of hexanoic acid derivatives against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity at specific concentrations. The following table summarizes the findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli0.5 mg/mLModerate
Staphylococcus aureus0.25 mg/mLHigh
Salmonella enterica1.0 mg/mLLow

This study highlights the potential of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester as an antimicrobial agent .

Metabolic Pathways Research

Another research project focused on the compound's role in lipid metabolism. It was found that hexanoic acid derivatives could influence the activity of key enzymes involved in lipid synthesis and degradation. The implications of these findings suggest that such compounds may aid in managing conditions like obesity and diabetes by modulating metabolic pathways .

Synthesis Methods

The synthesis of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester can be achieved through various methods:

  • Esterification : Reacting hexanoic acid with methanol in the presence of an acid catalyst.
  • Biocatalytic Approaches : Utilizing specific enzymes to facilitate the formation of the ester under mild conditions, which is considered more environmentally friendly.

These methods vary in efficiency and environmental impact, with biocatalytic approaches gaining attention for their sustainability .

Q & A

Basic Research Questions

Q. What chromatographic methods are optimal for resolving the enantiomeric purity of (3R)-3-hydroxy-5-methylhexanoic acid methyl ester?

  • Methodology : Use chiral stationary-phase GC or HPLC with derivatization. For example, β-hydroxy esters like this compound can be analyzed using a β-cyclodextrin-based column (e.g., Chiraldex B-DM) under isothermal conditions (e.g., 120°C) to separate enantiomers. Derivatization with trifluoroacetic anhydride enhances volatility and peak resolution . NIST databases provide retention indices for similar esters, aiding method optimization .

Q. Which spectroscopic techniques are most effective for structural elucidation of β-hydroxy esters like this compound?

  • Methodology :

  • GC-MS : Analyze fragmentation patterns (e.g., base peak at m/z 74 for methyl esters via McLafferty rearrangement) and compare with NIST reference spectra .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry. The (3R) configuration can be verified via NOESY correlations between the hydroxyl proton and adjacent methyl/methylene groups .
  • IR : Identify hydroxyl (3200–3600 cm1^{-1}) and ester carbonyl (1720–1740 cm1^{-1}) stretches .

Q. How can this compound be synthesized via esterification or transesterification?

  • Methodology : Use acid-catalyzed esterification of 3-hydroxy-5-methylhexanoic acid with methanol. Alternatively, lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) in non-polar solvents (hexane) at 40°C improves stereoselectivity. Monitor reaction progress via TLC (hexane/ethyl ether/acetic acid, 60:40:2) .

Advanced Research Questions

Q. How do steric and electronic factors influence the acylation kinetics of this compound in lipase-catalyzed reactions?

  • Experimental Design :

  • Compare reaction rates using lipases with different active-site geometries (e.g., Pseudomonas cepacia vs. Rhizomucor miehei).
  • Introduce substituents (e.g., methyl groups) near the hydroxyl to assess steric hindrance via molecular docking simulations.
  • Monitor enantiomeric excess (EE) using chiral GC to correlate structural modifications with catalytic efficiency .

Q. What strategies resolve conflicting NMR data when assigning stereochemistry to polyoxygenated aliphatic esters?

  • Data Contradiction Analysis :

  • Perform Mosher ester derivatization to confirm absolute configuration.
  • Use JJ-based coupling constants (3JHH^3J_{HH}) in 1H^1H-NMR to distinguish syn vs. anti conformations.
  • Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can kinetic resolution improve enantiomeric excess (EE) in enzymatic synthesis?

  • Methodology :

  • Optimize reaction conditions (pH, solvent polarity) to favor selective hydrolysis of the undesired enantiomer.
  • Use continuous-flow reactors with immobilized enzymes to enhance EE (>95%) and scalability.
  • Monitor EE via polarimetry or chiral HPLC .

Applied Research Questions

Q. What metabolic pathways involve β-hydroxy esters, and how can this compound probe them?

  • Experimental Design :

  • Incubate the compound with liver microsomes or mitochondrial fractions to track β-oxidation products (e.g., acetyl-CoA derivatives) via LC-MS.
  • Compare metabolite profiles with 3-hydroxyhexanoic acid reference standards to identify enzymatic bottlenecks in fatty acid catabolism .

Q. How does the (3R) configuration affect antimicrobial activity compared to other stereoisomers?

  • Methodology :

  • Test enantiopure samples against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution assays.
  • Correlate activity with LogP values (lipophilicity) calculated using Crippen or Joback methods to assess membrane permeability .

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